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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924 Get Quote

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile for Advanced Research

and Development

This guide provides a comprehensive technical overview of 4-hydroxy-3-methoxybenzonitrile
(vanillonitrile), a pivotal intermediate in the fields of pharmaceutical, agrochemical, and

materials science. Designed for researchers and development professionals, this document

details the compound's core properties, synthesis, purification, and analytical characterization,

while also exploring its chemical reactivity and applications as a versatile synthetic building

block.

Core Compound Specifications
4-Hydroxy-3-methoxybenzonitrile is an aromatic compound distinguished by a benzonitrile

core functionalized with both a hydroxyl and a methoxy group. These features are critical to its

utility, providing multiple reaction sites for constructing more complex molecules. Its

fundamental properties are summarized below.
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Property Data Source(s)

Molecular Formula C₈H₇NO₂ [1]

Molecular Weight 149.15 g/mol

CAS Number 4421-08-3 [1]

IUPAC Name
4-hydroxy-3-

methoxybenzonitrile

Common Synonyms
Vanillonitrile, 4-Cyano-2-

methoxyphenol

Appearance
Beige to off-white crystalline

solid

Melting Point 85-87 °C

Synthesis from Renewable Feedstock: Vanillin
The most common and industrially relevant synthesis of 4-hydroxy-3-methoxybenzonitrile
begins with vanillin, a readily available and renewable starting material derived from lignin. The

transformation is efficiently achieved in a two-step process: the reduction of the aldehyde to a

benzyl alcohol, followed by a direct cyanation of the alcohol.
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Caption: Synthetic workflow from Vanillin to 4-Hydroxy-3-methoxybenzonitrile.

Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established methodologies for the reduction of vanillin and the

direct cyanation of the resulting vanillyl alcohol.[2][3]

Part A: Reduction of Vanillin to Vanillyl Alcohol[3]

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g

(100 mmol) of vanillin in 75 mL of ethanol. Stir at room temperature until all solids dissolve.

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

Reductant Preparation: In a separate beaker, dissolve 3.8 g (100 mmol) of sodium

borohydride (NaBH₄) in 30 mL of 1 M sodium hydroxide (NaOH).
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Addition: Add the NaBH₄ solution dropwise to the cooled vanillin solution over 20-30 minutes,

maintaining the internal temperature below 10 °C. Causality: This slow addition controls the

exothermic reaction and prevents side reactions.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 2 hours.

Quenching & Workup: Cool the flask in an ice bath again and slowly add 6 M hydrochloric

acid (HCl) dropwise to neutralize the excess NaBH₄ and NaOH until the pH is ~2-3 (vigorous

gas evolution will occur).

Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75

mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude vanillyl

alcohol as a white solid. This intermediate is often of sufficient purity for the next step.

Part B: Cyanation of Vanillyl Alcohol[2]

Setup: To the flask containing the crude vanillyl alcohol (~15.4 g, 100 mmol), add 200 mL of

methanol, 12.25 g (250 mmol) of sodium cyanide (NaCN), and 45 mL of methyl formate.

Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume

hood.

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous

stirring for 70-90 minutes. Monitor the reaction progress by Thin Layer Chromatography

(TLC). Causality: Methyl formate acts as an in-situ esterifying agent for the benzylic hydroxyl

group, which is then displaced by the cyanide nucleophile. This avoids the need to first

convert the alcohol to a halide.[2]

Workup: Cool the reaction mixture to room temperature. Remove the methanol under

reduced pressure. To the residue, add 200 mL of water and acidify to pH 3-4 with 2 M

H₂SO₄.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the

organic layers, wash with water (1 x 75 mL), and then with brine (1 x 75 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent

under reduced pressure to yield the crude 4-hydroxy-3-methoxybenzonitrile.

Purification and Quality Control
The crude product from synthesis requires purification to meet the stringent standards of

pharmaceutical and high-tech applications. Recrystallization is the preferred method, followed

by analytical validation to confirm purity.

Purification & Analysis Loop
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Caption: Workflow for product purification and quality control analysis.

Protocol: Purification by Recrystallization
This protocol is a standard procedure for purifying phenolic crystalline solids.[4][5][6]

Solvent Selection: A mixture of isopropanol and water is an effective solvent system. The

compound is soluble in hot isopropanol and less soluble in water.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot

isopropanol and heat on a hotplate until the solid completely dissolves.

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to

remove them.
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Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly

turbid. Add a few more drops of hot isopropanol to redissolve the precipitate, resulting in a

saturated solution.

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room

temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal

formation. Causality: Slow cooling promotes the formation of large, pure crystals, as

impurities do not fit well into the growing crystal lattice and remain in the mother liquor.[6]

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water (1:1)

to remove any adhering mother liquor.

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Analytical Validation by HPLC
This method is designed for the analysis of phenolic compounds and can be adapted for 4-
hydroxy-3-methoxybenzonitrile.[7][8]

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode

Array Detector (DAD) or UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

Solvent A: Water with 0.1% Acetic Acid

Solvent B: Acetonitrile with 0.1% Acetic Acid

Gradient Elution:

0-2 min: 10% B

2-15 min: 10% to 90% B
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15-17 min: 90% B

17-18 min: 90% to 10% B

18-20 min: 10% B

Flow Rate: 1.0 mL/min.

Detection Wavelength: Monitor at 280 nm, or determine the compound's specific λ-max by

DAD scan.

Sample Preparation: Prepare a stock solution of the purified solid in methanol or acetonitrile

at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile

phase. Filter through a 0.45 µm syringe filter before injection.

Protocol: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural

confirmation.

Sample Preparation: Dissolve 10-20 mg of the purified, dry solid in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) in a small vial.[9][10]

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Acquisition: Acquire ¹H and ¹³C NMR spectra. The residual protium signal of the solvent (e.g.,

7.26 ppm for CDCl₃) serves as an internal reference.[9]

Chemical Reactivity and Synthetic Applications
The utility of 4-hydroxy-3-methoxybenzonitrile stems from its three distinct functional groups,

which can be selectively targeted.
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Caption: Primary reaction pathways for 4-Hydroxy-3-methoxybenzonitrile.

This versatile reactivity makes it a valuable precursor. For instance, it serves as a key building

block in the synthesis of bioactive isoflavones like 3'-methoxydaidzein, which has been studied

for its potential health benefits.[11] The synthesis involves a Hoesch reaction, where the

electron-rich phenol attacks a nitrile (in this case, a second molecule or a different nitrile

partner) under acidic conditions to form a ketone, which is a precursor to the isoflavone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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